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N-(2-(dimethylamino)ethyl)-1,3-propanediamine - 71326-24-4

N-(2-(dimethylamino)ethyl)-1,3-propanediamine

Catalog Number: EVT-2612830
CAS Number: 71326-24-4
Molecular Formula: C7H19N3
Molecular Weight: 145.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-(dimethylamino)ethyl)-1,3-propanediamine, also known as N,N-dimethyl-1,3-propanediamine, is an organic compound that belongs to the class of diamines. It is characterized by the presence of two amine groups and is used in various chemical applications due to its reactivity and structural properties. This compound is particularly significant in the fields of organic chemistry and pharmaceuticals.

Source

N-(2-(dimethylamino)ethyl)-1,3-propanediamine can be synthesized through several methods involving the reaction of alkenyl nitriles with monoamines, among other routes. The compound is derived from readily available starting materials such as dimethylamine and 1,3-propanediamine.

Classification
  • Chemical Name: N-(2-(dimethylamino)ethyl)-1,3-propanediamine
  • CAS Number: 109-55-7
  • Molecular Formula: C₅H₁₈N₂
  • Molecular Weight: 102.22 g/mol
Synthesis Analysis

Methods

The synthesis of N-(2-(dimethylamino)ethyl)-1,3-propanediamine can be performed using various methods:

  1. Reaction of Alkenyl Nitriles with Monoamines:
    • The process typically involves the reaction of an alkenyl nitrile with a corresponding monoamine. This reaction occurs in a first reactor where the monoamine adds exothermically to the double bond of the alkenyl nitrile, forming an aminoalkyl nitrile .
    • Following this, unreacted materials are evaporated to increase the concentration of the aminoalkyl nitrile product before transferring it to a second reactor for hydrogenation.
  2. Hydrogenation Process:
    • In the second reactor, catalytic hydrogenation converts the aminoalkyl nitrile to the desired diamine. This step often employs catalysts suitable for reducing nitriles to amines, such as Raney nickel or palladium on carbon .

Technical Details

  • Reaction Conditions:
    • The hydrogenation typically occurs under controlled pressure (ranging from 2 to 12 MPa) and temperature (10 to 200 °C), ensuring high conversion rates and selectivity for the target product .
Molecular Structure Analysis

Structure

The molecular structure of N-(2-(dimethylamino)ethyl)-1,3-propanediamine features:

  • Two primary amine groups (-NH₂) attached to a propane backbone.
  • A dimethylamino group (-N(CH₃)₂) attached to one of the ethyl chains.

Data

  • Structural Formula:
    H2NC3H8N(CH3)2\text{H}_2N-\text{C}_3\text{H}_8-\text{N}(\text{CH}_3)_2
  • Stereochemistry: The compound may exhibit stereoisomerism due to the presence of chiral centers if applicable.
Chemical Reactions Analysis

Reactions

N-(2-(dimethylamino)ethyl)-1,3-propanediamine participates in various chemical reactions including:

  1. Alkylation Reactions:
    • The amine groups can undergo alkylation reactions with alkyl halides or other electrophiles, forming quaternary ammonium salts.
  2. Acid-Base Reactions:
    • As a basic compound, it can react with acids to form salts which are often more soluble in water.

Technical Details

The reactivity of this compound is influenced by its structure, particularly the presence of electron-donating dimethylamino groups which enhance nucleophilicity.

Mechanism of Action

Process

The mechanism by which N-(2-(dimethylamino)ethyl)-1,3-propanediamine acts in chemical reactions generally involves:

  1. Nucleophilic Attack:
    • The nitrogen atoms in the amine groups act as nucleophiles, attacking electrophilic centers in substrates.
  2. Formation of Intermediate Species:
    • During reactions such as alkylation or acylation, intermediate species are formed that may undergo further transformations leading to final products.

Data

The detailed mechanism can vary based on specific reaction conditions and substrates involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually a colorless liquid or solid depending on purity and form.
  • Odor: Characteristic amine-like odor.
  • Boiling Point: Approximately 150 °C.
  • Melting Point: Varies based on purity but is generally around -20 °C.

Chemical Properties

  • Solubility: Soluble in water and organic solvents due to its polar nature.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or strong acids/bases.

Relevant data indicates that N-(2-(dimethylamino)ethyl)-1,3-propanediamine exhibits typical behavior for primary amines including reactivity towards carbonyl compounds and halides .

Applications

Scientific Uses

N-(2-(dimethylamino)ethyl)-1,3-propanediamine has various applications including:

  1. Polymer Production:
    • Used as a curing agent for epoxy resins and in the formulation of polyurethanes due to its ability to react with isocyanates .
  2. Pharmaceuticals:
    • Acts as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its amine functionalities which facilitate further modifications .
  3. Catalysis:
    • Employed in catalytic processes where amines are required for reaction mechanisms involving nucleophilic attack.

This compound's versatility makes it an essential building block in organic synthesis and industrial applications.

Synthetic Methodologies and Optimization

Catalytic Hydrogenation Strategies for Tertiary Amine Formation

Catalytic hydrogenation represents a cornerstone method for synthesizing tertiary amines like N-(2-(dimethylamino)ethyl)-1,3-propanediamine. This approach typically involves the reduction of nitrile intermediates, such as 3-(dimethylamino)propanenitrile, under hydrogen pressure in the presence of heterogeneous catalysts. Raney nickel catalysts modified with alkali metal hydroxides (e.g., sodium or potassium hydroxide) demonstrate exceptional efficiency in laboratory-scale batch reactors, achieving hydrogenation yields exceeding 90% under optimized conditions (60–80°C, 2–5 MPa H₂) [1]. The catalytic mechanism involves chemisorption of the nitrile group onto the nickel surface, followed by sequential hydrogen atom addition to form the primary amine.

Fixed-bed continuous hydrogenation systems offer significant advantages for large-scale production. Catalyst beds packed with Raney nickel on inert carriers (e.g., quartz sand or alumina) enable extended operational stability (>500 hours) and reduced metal leaching compared to slurry reactors. The continuous process detailed in CN103333073B employs reaction temperatures of 90–110°C with liquid hourly space velocities (LHSV) of 0.5–1.5 h⁻¹, achieving consistent product purity >98.5% [1] [4]. Catalyst deactivation remains a critical challenge, primarily due to carbonyl impurity adsorption or nickel particle sintering, necessitating periodic reactivation cycles with dilute alkali solutions.

Table 1: Catalytic Hydrogenation Performance for Tertiary Amine Synthesis

Catalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Reference
Raney Ni/KOH60–802–5>90 [1]
Ni/Al₂O₃ (fixed bed)90–1105–8>98 [4]
Co-Cr Raney Ni70–903–685–92 [5]

Michael Addition-Based Pathways for Diamine Synthesis

Michael addition reactions between acrylonitrile and dimethylamine provide an alternative route to N-(2-(dimethylamino)ethyl)-1,3-propanediamine precursors. This exothermic conjugate addition (ΔH ≈ -80 kJ/mol) proceeds via nucleophilic attack of the tertiary amine on the electron-deficient β-carbon of acrylonitrile, forming 3-(dimethylamino)propanenitrile with high regioselectivity (>99%) [4] [10]. The reaction exhibits second-order kinetics with a rate constant of 0.15–0.25 L·mol⁻¹·min⁻¹ at 25°C. Process intensification is achieved through:

  • Stoichiometric Optimization: Maintaining dimethylamine in 10–15% molar excess suppresses undesirable double-addition products while achieving >95% acrylonitrile conversion within 60 minutes [5].
  • Temperature Control: Isothermal operation below 40°C mitigates hydrolysis side reactions, while reaction completion requires gradual heating to 80°C.
  • In Situ Product Separation: Reactive distillation configurations continuously remove the nitrile product from the reaction zone, shifting equilibrium toward completion and minimizing thermal degradation [10].

The Michael adduct requires purification via vacuum distillation (bp 70–75°C at 10 kPa) to remove oligomeric byproducts formed through radical polymerization. Subsequent catalytic hydrogenation completes the synthesis to the target diamine, though residual acrylonitrile dimers can poison hydrogenation catalysts, necessitating rigorous intermediate purification [4].

Table 2: Michael Addition Reaction Parameters and Outcomes

ParameterOptimal RangeImpact on Reaction
Dimethylamine excess10–15 mol%Suppresses bis-adduct formation
Temperature profile25→80°C gradientBalances kinetics vs. side reactions
Residence time (CSTR)45–90 minutes>95% conversion
Distillation pressure8–12 kPaPrevents thermal decomposition

Solvent Systems and Reaction Efficiency in Nucleophilic Substitutions

Solvent selection critically influences reaction kinetics and selectivity in nucleophilic substitutions en route to N-(2-(dimethylamino)ethyl)-1,3-propanediamine. Polar protic solvents (e.g., water, methanol, ethanol) facilitate dimethylamine solubility and proton transfer in Michael additions, with ethanol demonstrating optimal balance between reagent miscibility and nitrile product extraction efficiency [1] [9]. Mixed solvent systems (e.g., H₂O/EtOH 3:7 v/v) enhance mass transfer in hydrogenation steps by maintaining catalyst wettability while solubilizing both hydrophilic amines and hydrophobic intermediates.

Non-aqueous media like tetrahydrofuran (THF) or dimethylformamide (DMF) enable homogeneous reaction conditions for alkylation steps but introduce challenges in catalyst recovery and product isolation. Solvent-free operations have been explored for Michael additions at pilot scale, improving space-time yields by 30–50% through eliminated mass transfer barriers. However, exothermicity management requires specialized heat exchange reactors, such as multi-tubular designs with high surface-to-volume ratios [9]. Post-reaction solvent recovery via fractional distillation achieves >98% solvent recycle rates, though azeotrope formation with water necessitates ternary separation systems.

Table 3: Solvent Performance in Diamine Synthesis Steps

Solvent SystemReaction TypeAdvantagesLimitations
Ethanol/WaterMichael additionHigh amine solubility, low costAzeotrope formation in recovery
MethanolHydrogenationCatalyst activation, low bpEster byproduct formation
Solvent-freeAlkylationHigh productivity, no separationViscosity challenges, heating needs
THFNucleophilic substitutionAnhydrous conditions, homogeneityDifficult recovery, peroxide risk

Role of Alkali Metal Hydroxides in Cyclization and Purification

Alkali metal hydroxides serve multifunctional roles in diamine synthesis beyond conventional pH adjustment. Potassium hydroxide (5–10 wt%) significantly enhances Raney nickel hydrogenation activity by maintaining catalyst surface cleanliness through saponification of ester impurities [1] [4]. Sodium hydroxide (0.5–1.0 M) facilitates critical purification steps by precipitating transition metal catalyst residues as insoluble hydroxides, reducing nickel content in products to <5 ppm.

In cyclization reactions forming intermediate heterocycles, cesium hydroxide acts as a superior base due to its enhanced solubility in aprotic media and minimized nucleophile coordination. This enables ring-closing reactions at 80–100°C without requiring expensive phase-transfer catalysts. Post-hydrogenation, concentrated NaOH solutions (20–30%) extract diamine isomers through selective salt formation, where the target compound remains in the organic phase while byproducts like N,N-dimethyl-1,3-propanediamine partition into the aqueous phase as carboxylate salts [2]. Crystallization control via alkali hydroxide addition adjusts the melting behavior of amine hydrochlorides, enabling isolation of pure diamine salts through fractional crystallization.

Scalability Challenges in Continuous-Flow vs. Batch Reactor Systems

Transitioning N-(2-(dimethylamino)ethyl)-1,3-propanediamine synthesis from batch to continuous manufacturing presents distinct engineering challenges. Batch reactors offer operational flexibility for multi-step sequences but suffer from:

  • Scalability Limitations: Heat transfer area decreases disproportionately with increasing reactor volume, extending cycle times by 30–50% at >500L scale [1].
  • Product Consistency: Kinetic profiles shift during semi-batch dimethylamine addition, causing batch-to-batch variability in isomeric purity.

Continuous-flow systems address these through:

  • Tubular Reactors: Laminar flow conditions ensure precise residence time control (τ = 30±2 min) for Michael additions, improving conversion reproducibility to ±0.8% RSD [4].
  • Trickle-Bed Hydrogenators: Continuous gas/liquid co-current flow through catalyst beds enhances H₂ mass transfer, reducing hydrogen consumption by 25% versus autoclaves.

Material compatibility presents hurdles in continuous processing, as diamine mixtures corrode stainless steel (SS316) at >100°C, necessitating Hastelloy C-276 construction for hot sections. Flow stability requires sophisticated control systems to manage: 1) gas-liquid feed ratios (±2%), 2) catalyst bed pressure drops, and 3) exothermic reaction hotspots. Integrated continuous distillation units enable immediate product isolation, minimizing thermal degradation during workup [5].

Table 4: Scalability Comparison of Reactor Configurations

ParameterBatch ReactorContinuous FlowKey Advantage
Capacity scale-upLimited by heat transferLinear via numbering upPredictable throughput
Residence time control±15–20% variance±1–3% precisionConsistent product quality
Catalyst utilization60–70% recovery>95% utilizationReduced metal costs
Energy consumptionHigh (cyclic heating)30% lower (steady-state)Lower operating cost
Product isolationMulti-step batchIntegrated continuousReduced degradation

The choice between reactor paradigms hinges on production volume requirements: batch systems suffice for <100 t/yr, while continuous configurations become economically imperative at larger scales, despite higher capital investment (20–30% premium) [1] [5].

Properties

CAS Number

71326-24-4

Product Name

N-(2-(dimethylamino)ethyl)-1,3-propanediamine

IUPAC Name

N'-[2-(dimethylamino)ethyl]propane-1,3-diamine

Molecular Formula

C7H19N3

Molecular Weight

145.25

InChI

InChI=1S/C7H19N3/c1-10(2)7-6-9-5-3-4-8/h9H,3-8H2,1-2H3

InChI Key

DDODLJWYWDHQFZ-UHFFFAOYSA-N

SMILES

CN(C)CCNCCCN

Solubility

not available

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